molecular formula C10H12ClNO B13566803 1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine

1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B13566803
M. Wt: 197.66 g/mol
InChI Key: HRWXWCQAVGLKBZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with chlorine and methoxy groups

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde.

    Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Amination: The resulting cyclopropane derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine, forming new derivatives.

Common reagents and conditions for these reactions include solvents like dichloromethane, temperatures ranging from -78°C to room temperature, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the substituted phenyl group allow it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)cyclopropan-1-amine can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)cyclopropan-1-amine: Lacks the chlorine substituent, leading to different reactivity and biological activity.

    1-(4-Chlorophenyl)cyclopropan-1-amine: The position of the chlorine substituent affects its chemical properties and interactions with biological targets.

    1-(3-Chloro-4-methoxyphenyl)ethanamine: The presence of an ethyl group instead of a cyclopropane ring alters its steric and electronic properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12ClNO/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

HRWXWCQAVGLKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)N)Cl

Origin of Product

United States

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